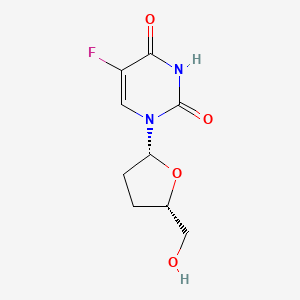

2',3'-dideoxy-5-fluorouridine

概要

説明

2',3'-dideoxy-5-fluorouridine is a fluorinated pyrimidine nucleoside analog. It is known for its significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The compound’s structure includes a fluorine atom at the 5-position of the pyrimidine ring, which enhances its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2',3'-dideoxy-5-fluorouridine typically involves multi-step reactions. One common method includes the following steps :

Starting Material: The synthesis begins with a suitable pyrimidine derivative.

Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride.

Glycosylation: The fluorinated pyrimidine is then glycosylated with a protected sugar derivative under acidic conditions.

Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for purification and quality control.

化学反応の分析

Synthetic Pathways and Halogenation Reactions

The synthesis of ddFUrd involves strategic halogenation and protective group chemistry. A critical step in its production is the bromination of methyl 2,3-O-isopropylidene-D-ribofuranoside using bromine (Br₂) and triphenylphosphine (PPh₃) in anhydrous methylene chloride. This reaction proceeds at room temperature to yield methyl (5-deoxy-5-bromo-2,3-O-isopropylidene)-D-ribofuranoside, a key intermediate . Subsequent reductive elimination of bromine via catalytic hydrogenation (H₂/Pd-C in methanol) generates the deoxyribose backbone .

Table 1: Key Reaction Parameters in ddFUrd Synthesis

Enzymatic Interactions and Inhibition

ddFUrd exhibits selective inhibition of enzymes involved in nucleotide metabolism:

-

Thymidylate Synthetase (TS): Acts as a competitive inhibitor with a dissociation constant () of 0.13 mM against deoxyuridylate (dUMP). Inhibition becomes time-dependent in the presence of 5,10-methylenetetrahydrofolate () .

-

Thymidine Phosphorylase: Functions as a weak noncompetitive inhibitor () .

Table 2: Kinetic Parameters for Enzyme Interactions

| Enzyme | Inhibition Type | (mM) | (s⁻¹) | Source |

|---|---|---|---|---|

| Thymidylate Synthetase | Competitive | 0.13 | 0.029 | |

| Thymidine Phosphorylase | Noncompetitive | 1.7 | N/A |

Phosphorylation and Prodrug Formation

ddFUrd undergoes phosphorylation to form biologically active metabolites:

-

5'-Phosphorylation: Reaction with 4-chlorophenyl phosphoroditriazolide in dichloromethane yields phosphoramidate derivatives. Subsequent coupling with amines (e.g., ethylamine) generates prodrugs with enhanced cytotoxicity (IC₅₀ = 1.2–3.8 µM in HeLa, KB, and MCF-7 cells) .

-

Diphosphate Formation: Enzymatic conversion to 2',3'-dideoxy-3'-fluoro-uridine-5'-diphosphate (FUDP) occurs intracellularly, contributing to chain termination in viral RNA/DNA synthesis .

Esterification and Protective Group Chemistry

Acyl groups are employed to protect reactive hydroxyl moieties during synthesis:

-

5'-O-Pivaloylation: Treatment with pivaloyl chloride in dimethylformamide (DMF) blocks the 5'-hydroxyl group, facilitating selective glycosylation .

-

Deprotection: Cleavage of acyl groups via alkaline hydrolysis (e.g., sodium methoxide in methanol) restores the free nucleoside .

Metabolic Stability and Protein Binding

-

Plasma Protein Binding: ddFUrd derivatives exhibit high binding to plasma proteins (85–92%), attributed to their lipophilic 5-substituents .

-

Blood-Brain Barrier Penetration: Modifications like 5-ethynyl substitution improve CNS distribution (brain-to-muscle AUC ratio = 0.95) .

Degradation and Stability Studies

Under physiological conditions, ddFUrd shows resistance to thymidine phosphorylase-mediated cleavage, avoiding toxic 5-fluorouracil (5-FU) release . Hydrolytic stability is pH-dependent, with optimal resistance in neutral buffers (t₁/₂ > 24 hours at pH 7.4) .

科学的研究の応用

Antiviral Applications

5-FdU has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral infections.

- HIV Inhibition : Research indicates that 5-FdU can inhibit HIV replication effectively. For instance, a study reported an average 50% inhibitory concentration (IC50) of 1.8 µM against HIV-1 in human peripheral blood lymphocytes. This compares favorably to other nucleoside analogs like zidovudine (AZT) and didanosine (ddI), which have higher IC50 values ( ).

- Broad-Spectrum Antiviral Activity : Beyond HIV, 5-FdU has demonstrated activity against various viruses. A study highlighted its potential against flaviviruses, showing significant antiviral effects in vitro and in mouse models of infection ( ). The compound exhibited dose-dependent inhibition of viral replication, indicating its broad-spectrum potential.

Anticancer Applications

The cytotoxic properties of 5-FdU have been explored in cancer research, particularly concerning its effectiveness against different cancer cell lines.

- Cytotoxicity Studies : A series of phosphoramidates derived from 3'-azido-2',3'-dideoxy-5-fluorouridine were synthesized and tested for cytotoxicity against human cancer cell lines such as HeLa, KB, and MCF-7. The results indicated that certain derivatives exhibited significantly higher cytotoxic activity compared to the parent nucleoside ( ).

- Mechanism of Action : The mechanism by which 5-FdU exerts its anticancer effects involves interference with nucleic acid synthesis, leading to apoptosis in cancer cells. This property is critical for developing targeted therapies that minimize damage to normal cells while maximizing effects on malignant cells.

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of 2',3'-dideoxy-5-fluorouridine:

作用機序

The compound exerts its effects by incorporating into DNA or RNA, leading to chain termination or faulty transcription . It targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase, disrupting the replication process and inhibiting cell proliferation.

類似化合物との比較

Similar Compounds

5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.

Floxuridine: A nucleoside analog with similar antiviral and anticancer properties.

Uniqueness

2',3'-dideoxy-5-fluorouridine is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which enhances its biological activity and specificity compared to other similar compounds .

生物活性

2',3'-Dideoxy-5-fluorouridine (also known as FddUrd) is a nucleoside analog that exhibits significant biological activity, particularly in antiviral and anticancer applications. Its structural modifications compared to natural nucleosides enhance its interactions with viral enzymes and cellular targets, making it a subject of extensive research.

The biological activity of this compound primarily involves its role as an inhibitor of nucleic acid synthesis. It acts by mimicking the natural nucleosides, thereby interfering with the replication processes of viruses and cancer cells.

- Inhibition of Viral Enzymes : FddUrd is a potent inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. Its triphosphate form competes with natural substrates, leading to premature termination of viral DNA synthesis .

- Anticancer Activity : The compound also demonstrates anticancer properties by inhibiting DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a biphasic elimination profile with a relatively short half-life. Following administration, the drug is rapidly distributed and metabolized, with significant excretion occurring through urine.

- Half-life : Approximately 1.9 hours after intravenous administration.

- Volume of Distribution : Estimated at 1.3 L/kg, indicating extensive tissue distribution .

In Vitro Studies

Research has demonstrated that FddUrd exhibits selective antiviral activity against HIV-1 and other retroviruses. For instance, a study reported that FddUrd effectively inhibited HIV replication in human lymphocytes at submicromolar concentrations .

In Vivo Studies

In rhesus monkeys, pharmacokinetic assessments showed that after intravenous administration, peak plasma concentrations were achieved rapidly, followed by a swift decline in drug levels within hours . This rapid clearance suggests the need for frequent dosing in therapeutic applications.

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

| Compound | Anti-HIV Activity | Anticancer Activity | Half-life (h) | Volume of Distribution (L/kg) |

|---|---|---|---|---|

| This compound | High | Moderate | 1.9 | 1.3 |

| β-l-2′,3′-Dideoxy-5-fluorocytidine | Moderate | Low | 0.2 | 0.6 |

| D-D4FC (analog) | Very High | Moderate | Not specified | Not specified |

特性

IUPAC Name |

5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRKKCRUCYZZTQ-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506866 | |

| Record name | 5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15379-30-3 | |

| Record name | 5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。